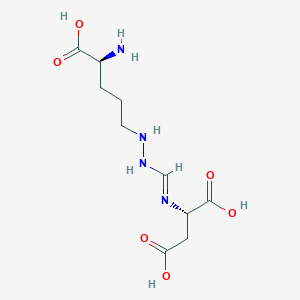

Argininosuccinic Acid

Description

Properties

CAS No. |

2387-71-5 |

|---|---|

Molecular Formula |

C10H18N4O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6-/m0/s1 |

InChI Key |

KDZOASGQNOPSCU-WDSKDSINSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

2387-71-5 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Argininosuccinic Acid in the Urea Cycle: A Technical Guide

Abstract

Argininosuccinic acid is a critical, non-proteinogenic amino acid intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms. Its synthesis and subsequent cleavage are pivotal steps that bridge the entry of nitrogen from aspartate into the cycle and lead to the production of arginine, the direct precursor of urea. This technical guide provides an in-depth examination of the biochemical role of this compound, detailing the mechanisms of the enzymes responsible for its metabolism—argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). Furthermore, it explores the pathophysiology of argininosuccinic aciduria, the genetic disorder resulting from ASL deficiency, and presents relevant quantitative data and experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to the Urea Cycle and this compound

The urea cycle is a series of six enzymatic reactions that convert neurotoxic ammonia into urea for excretion.[1][2] Two of these reactions occur in the mitochondria, while the remaining four take place in the cytosol of liver cells.[3][4] this compound serves as the central intermediate in the cytosolic portion of the pathway. It is formed by the condensation of citrulline and aspartate and is then cleaved to produce arginine and fumarate.[3][5] This two-step process, catalyzed by ASS and ASL respectively, is essential for incorporating the second nitrogen atom into the urea molecule and linking the urea cycle with the citric acid cycle via fumarate.[3][6]

Biosynthesis of this compound

The formation of argininosuccinate from citrulline and aspartate is the rate-limiting step in the urea cycle and in the de novo synthesis of arginine.[7][8] This reaction is catalyzed by argininosuccinate synthetase (ASS).

The Role and Location of Argininosuccinate Synthetase (ASS)

Argininosuccinate synthetase (EC 6.3.4.5) is an enzyme that catalyzes the synthesis of argininosuccinate.[7] In the context of the urea cycle, ASS is primarily located at the outer mitochondrial membrane of periportal liver cells. This localization is crucial for efficiently channeling citrulline, which is exported from the mitochondria, into the cytosolic part of the cycle. Mutations in the ASS1 gene, located on chromosome 9, lead to a deficiency of this enzyme and cause the urea cycle disorder known as citrullinemia.[1]

Catalytic Mechanism of ASS

The synthesis of argininosuccinate is an ATP-dependent reaction that proceeds in two main steps:

-

Activation of Citrulline : Citrulline's ureido oxygen atom attacks the α-phosphate of ATP, forming a highly reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPi).[7][9] This adenylation activates the carbonyl center for the subsequent nucleophilic attack.[7]

-

Condensation with Aspartate : The α-amino group of aspartate then attacks the imino carbon of the citrullyl-AMP intermediate.[9] This is the rate-limiting step of the reaction and results in the formation of argininosuccinate and the release of AMP.[7]

Caption: Catalytic mechanism of Argininosuccinate Synthetase (ASS).

Cleavage of this compound

The fourth step of the urea cycle involves the cleavage of argininosuccinate, a reaction catalyzed by the enzyme argininosuccinate lyase (ASL).[6] This step is vital as it generates arginine, the immediate precursor to urea, and fumarate.

The Role and Location of Argininosuccinate Lyase (ASL)

Argininosuccinate lyase (EC 4.3.2.1), also known as argininosuccinase, is a cytosolic enzyme that catalyzes the reversible breakdown of argininosuccinate into L-arginine and fumarate.[6][10] As the only enzyme in mammals capable of endogenous arginine synthesis, ASL plays a crucial role not only in the urea cycle for nitrogen disposal but also in providing arginine for the synthesis of nitric oxide, creatine, and polyamines.[11][12][13] The fumarate produced links the urea cycle to the citric acid cycle, allowing for the regeneration of aspartate.[6] A deficiency in ASL, caused by mutations in the ASL gene on chromosome 7, leads to argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[14][15]

Catalytic Mechanism of ASL

The cleavage of argininosuccinate by ASL occurs via an E1cb elimination reaction mechanism.[6] The reaction is initiated by a basic residue in the active site (such as Histidine 162) abstracting a proton from the Cβ carbon of the substrate, which forms a negatively charged carbanion intermediate.[6][16] This intermediate is stabilized by other residues, like Lysine 289.[6] Subsequent electronic rearrangement leads to the cleavage of the C-N bond, releasing fumarate and L-arginine.[16]

Caption: Catalytic mechanism of Argininosuccinate Lyase (ASL).

The Central Role of this compound in the Urea Cycle

The synthesis and breakdown of this compound represent the core of the cytosolic phase of the urea cycle, directly linking nitrogen incorporation from two sources (free ammonia via carbamoyl phosphate and aspartate) to the synthesis of the final excretion product, urea.

Caption: The Urea Cycle, highlighting this compound's central role.

Pathophysiology: Argininosuccinic Aciduria (ASA)

Argininosuccinic aciduria is an autosomal recessive disorder caused by a deficiency of argininosuccinate lyase.[14] It is the second most common urea cycle defect, with an estimated incidence of 1 in 70,000 to 1 in 220,000 live births.[11][14][15]

Genetic and Biochemical Basis

ASA is caused by biallelic pathogenic variants in the ASL gene on chromosome 7.[14][17] The lack of functional ASL enzyme blocks the conversion of argininosuccinate to arginine and fumarate.[17][18] This blockage leads to:

-

Accumulation of this compound : This is the hallmark of the disease, with significantly elevated levels in plasma, cerebrospinal fluid, and urine.[6][19]

-

Hyperammonemia : The impaired urea cycle leads to the accumulation of ammonia, a potent neurotoxin.[1][5]

-

Arginine Deficiency : As the primary pathway for endogenous arginine synthesis is blocked, arginine becomes an essential amino acid.[13]

-

Elevated Citrulline : The block in the cycle causes upstream metabolites, including citrulline, to accumulate, though typically to a lesser degree than in ASS deficiency.[20]

Clinical Presentation

The clinical phenotype of ASA is highly variable.[11][21] It can present as a severe neonatal-onset disease with hyperammonemic encephalopathy, lethargy, seizures, and coma.[17][20] Alternatively, a late-onset form can manifest with episodic hyperammonemia, learning disabilities, cognitive impairment, and behavioral abnormalities, sometimes in the absence of severe hyperammonemic crises.[20][22][23] Chronic complications can include liver disease (hepatomegaly, fibrosis), systemic hypertension, and brittle hair (trichorrhexis nodosa).[20]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for diagnosing and managing disorders of this compound metabolism.

Table 1: Kinetic Parameters of Urea Cycle Enzymes

| Enzyme | Organism/Tissue | Substrate | Apparent K_m (mM) | V_max (µmol/h/mg protein) | Reference |

|---|---|---|---|---|---|

| Argininosuccinate Lyase | Rat Liver | Argininosuccinate | 1.25 | 0.54 | [24] |

| Arginase | Rat Liver | Arginine | 13.5 | 140 | [24] |

| Argininosuccinate Lyase | Human Erythrocytes | Argininosuccinate | 0.66 | 0.0072* | [24] |

| Arginase | Human Erythrocytes | Arginine | 9.5 | 0.170* | [24] |

*Values converted from nmol/h/mg Hb for comparison.

Table 2: Typical Metabolite Concentrations in Health and Disease

| Metabolite | Fluid | Normal Range | Argininosuccinic Aciduria (ASA) | Reference |

|---|---|---|---|---|

| Ammonia | Plasma | < 50 µmol/L | > 100 µmol/L (can exceed 1000 µmol/L during crisis) | [1][20] |

| Argininosuccinate | Plasma | < 5 µmol/L | 5 - 110 µmol/L (or higher) | [20] |

| Citrulline | Plasma | < 60 µmol/L | 100 - 300 µmol/L | [11][20] |

| Arginine | Plasma | 50 - 150 µmol/L | Low to normal |[22][25] |

Experimental Protocols

Measurement of Argininosuccinate Lyase (ASL) Activity in Cell Extracts

This protocol is adapted from methodologies used for determining ASL activity in cellular lysates.[11][24]

Principle: The activity of ASL is determined by measuring the rate of product formation. Since arginine, one of the products, is rapidly converted to ornithine by the highly active downstream enzyme arginase, measuring ornithine production provides a sensitive marker for ASL activity.[24] The amount of ornithine is quantified using an amino acid analyzer or HPLC.

Materials:

-

Cell extract (e.g., from cultured fibroblasts, lymphocytes, or transfected HEK293T cells)[11]

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Argininosuccinate substrate solution (e.g., 10 mM in phosphate buffer)

-

Perchloric acid (e.g., 10% w/v) for reaction termination

-

Incubation equipment (37°C water bath or heat block)

-

Centrifuge

-

Amino acid analyzer or HPLC system

Procedure:

-

Protein Quantification: Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine 40 µL of cell extract (containing 3–15 µg of total protein) and 10 µL of phosphate buffer.[11] Prepare a blank for each sample containing cell extract but with substrate added after the termination step.

-

Pre-incubation: Pre-warm the reaction tubes at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding 10 µL of the pre-warmed argininosuccinate substrate solution.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11] Ensure the reaction time is within the linear range of product formation.

-

Termination: Stop the reaction by adding a defined volume of cold perchloric acid to a final concentration of 2%.[11] Place on ice for 10 minutes to precipitate proteins.

-

Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Carefully collect the supernatant and analyze the ornithine concentration using an amino acid analyzer or a suitable HPLC method.

-

Calculation: Calculate the specific activity as milli-international units (mIU) per milligram of total protein, where 1 mIU corresponds to the formation of 1 nmol of product per minute.[11]

Quantification of Argininosuccinate by HPLC

This method is used for the diagnosis and monitoring of ASA.[26]

Principle: Argininosuccinate in biological fluids (plasma or urine) is separated from other amino acids using reversed-phase high-performance liquid chromatography (HPLC). Detection is achieved after pre-column derivatization with O-phthaldialdehyde (OPA), which reacts with primary amines to form a fluorescent product.

Materials:

-

Urine or deproteinized plasma sample

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A: Phosphate or acetate buffer

-

Mobile phase B: Acetonitrile or methanol

-

O-phthaldialdehyde (OPA) derivatizing reagent

-

Argininosuccinate standard

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove particulate matter. Deproteinize plasma samples using an appropriate method (e.g., sulfosalicylic acid precipitation).

-

Derivatization: Mix a small volume of the sample (or standard) with the OPA reagent according to the specific protocol of the assay kit or established laboratory procedure.

-

Injection: Inject the derivatized sample onto the HPLC column.

-

Chromatography: Elute the sample using a gradient of mobile phase B to separate the amino acids. Argininosuccinate and its anhydrides will elute at characteristic retention times.

-

Detection: Monitor the fluorescence of the eluate (e.g., excitation at 340 nm, emission at 455 nm).

-

Quantification: Identify the argininosuccinate peak based on the retention time of the standard. Quantify the concentration by comparing its peak area to that of the standard curve.[26]

Diagnostic Workflow for Argininosuccinic Aciduria

A systematic approach is essential for the timely diagnosis of ASA, especially in newborns presenting with hyperammonemia.

Caption: Stepwise diagnostic protocol for Argininosuccinic Aciduria (ASA).

Conclusion

This compound is a linchpin metabolite within the urea cycle. Its synthesis by ASS represents a key regulatory and rate-limiting step, while its cleavage by ASL is the sole endogenous source of arginine and a critical link to central carbon metabolism. The severe clinical consequences of ASL deficiency underscore the indispensability of this pathway. A thorough understanding of the biochemistry, genetics, and pathophysiology of this compound metabolism is fundamental for the development of effective diagnostic tools and therapeutic strategies for patients with urea cycle disorders.

References

- 1. news-medical.net [news-medical.net]

- 2. The urea cycle [pfocr.wikipathways.org]

- 3. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartmentation and kinetics of urea cycle enzymes in porcine enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Argininosuccinate | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 7. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Argininosuccinate Lyase (AL) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]

- 18. storymd.com [storymd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Understanding the role of argininosuccinate lyase transcript variants in the clinical and biochemical variability of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 24. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cocukmetabolizma.com [cocukmetabolizma.com]

- 26. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

Argininosuccinic acid chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic acid (ASA) is a critical intermediate in the urea cycle, a metabolic pathway essential for the detoxification of ammonia in the body. This dibasic amino acid is synthesized from citrulline and aspartic acid and is subsequently cleaved to form arginine and fumarate. Genetic deficiencies in the enzymes responsible for its metabolism lead to the rare metabolic disorder known as argininosuccinic aciduria. This technical guide provides an in-depth overview of the chemical structure, properties, and metabolic significance of this compound. It includes detailed experimental protocols for its quantification and the assessment of related enzyme activities, alongside visualizations of key metabolic and experimental workflows.

Chemical Structure and Identification

This compound is a complex amino acid derivative. Its structure features a guanidinium group from arginine linked to the amino group of succinic acid.

-

IUPAC Name : (2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid[1]

-

Molecular Formula : C₁₀H₁₈N₄O₆[1]

-

Canonical SMILES : C(C--INVALID-LINK--N)CN=C(N)N--INVALID-LINK--C(=O)O[1]

-

InChI Key : KDZOASGQNOPSCU-WDSKDSINSA-N[1]

-

CAS Number : 2387-71-5[1]

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 290.27 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 290.12263431 Da | --INVALID-LINK--[1] |

| Melting Point | >145°C (decomposes) | --INVALID-LINK-- |

| Water Solubility | 0.456 mg/mL (Predicted) | --INVALID-LINK--[2] |

| logP | -3.2 to -5.8 (Predicted) | --INVALID-LINK--[2] |

| pKa (Strongest Acidic) | 2.18 (Predicted, for the carboxyl group) | --INVALID-LINK-- |

| pKa (Strongest Basic) | 13.8 (Predicted, for the guanidino group) | --INVALID-LINK--[3] |

Metabolic Significance: The Urea Cycle

This compound is a key intermediate in the urea cycle, which primarily occurs in the liver. This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[4][5] The formation and breakdown of this compound are catalyzed by two crucial enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL).

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is paramount for both research and clinical diagnostics.

Quantification of this compound in Biological Samples

A common method for the determination of this compound in biological fluids like plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7][8]

Principle: This method involves the pre-column derivatization of amino acids with o-phthaldialdehyde (OPA) to form fluorescent adducts, which are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Methodology:

-

Sample Preparation:

-

Collect blood in a heparinized tube and centrifuge to separate plasma.

-

Urine samples should be collected and stored at -20°C if not analyzed immediately.[9]

-

Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid), vortexing, and centrifuging to obtain a clear supernatant.

-

-

Derivatization:

-

Mix the deproteinized plasma supernatant or diluted urine with OPA reagent and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature to form the fluorescent isoindole derivatives.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: A buffered aqueous solution (e.g., potassium dihydrogen phosphate and dipotassium hydrogen phosphate).[7][8]

-

Mobile Phase B: An organic solvent mixture (e.g., acetonitrile, methanol, and water).[7][8]

-

Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the amino acids based on their hydrophobicity.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: Fluorescence detector with excitation at ~330-340 nm and emission at ~450 nm.[7][8]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to the standard curve.

-

Enzymatic Assay of Argininosuccinate Lyase (ASL)

The activity of ASL can be determined spectrophotometrically by measuring the formation of fumarate, one of the products of the reaction.[1]

Principle: Argininosuccinate lyase catalyzes the cleavage of this compound into arginine and fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored over time.

Methodology:

-

Reagents:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5).

-

This compound substrate solution (e.g., 11.7 mM).

-

Enzyme source (e.g., cell lysate, tissue homogenate).

-

-

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer in a quartz cuvette.

-

Add the enzyme solution and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the this compound substrate solution.

-

Immediately monitor the increase in absorbance at 240 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of fumarate at 240 nm to convert the rate of absorbance change to the rate of product formation (µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg). One unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of fumarate per minute under the specified conditions.[1]

-

Enzymatic Assay of Argininosuccinate Synthetase (ASS)

The activity of ASS can be measured using a coupled-enzyme assay or by quantifying the product formation. A common method is an ELISA-based approach to quantify the amount of ASS1 protein.[10][11]

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the ASS1 protein from a sample. The amount of bound enzyme is proportional to the colorimetric signal produced.

Methodology:

-

Plate Preparation:

-

Microtiter plates are pre-coated with a capture antibody specific for ASS1.

-

-

Sample and Standard Incubation:

-

Add standards with known ASS1 concentrations and samples (e.g., cell lysates, tissue homogenates) to the wells.

-

Incubate to allow the ASS1 protein to bind to the capture antibody.

-

-

Detection Antibody Incubation:

-

Add a biotin-conjugated detection antibody that binds to a different epitope on the ASS1 protein.

-

Incubate to form a "sandwich" complex.

-

-

Enzyme Conjugate and Substrate Addition:

-

Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the biotinylated detection antibody.

-

Add a chromogenic substrate (e.g., TMB), which is converted by the enzyme to produce a colored product.

-

-

Measurement and Quantification:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of ASS1 in the samples by interpolating their absorbance values on the standard curve.

-

Experimental and Diagnostic Workflows

The following diagram illustrates a typical workflow for the investigation of suspected argininosuccinic aciduria, a disorder caused by ASL deficiency.

Conclusion

This compound is a pivotal molecule in nitrogen metabolism. A thorough understanding of its chemical properties, its role in the urea cycle, and the methods for its analysis are fundamental for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and clinicians diagnosing and managing patients with urea cycle disorders. The protocols and workflows detailed in this guide provide a solid foundation for the scientific investigation and clinical management related to this important biomolecule.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000224) [pseudomonas.umaryland.edu]

- 3. webqc.org [webqc.org]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjpath.org.my [mjpath.org.my]

- 10. iscaconsortium.org [iscaconsortium.org]

- 11. usbio.net [usbio.net]

The Biosynthesis of Argininosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic acid is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms. Its synthesis and subsequent cleavage are central to the regeneration of ornithine and the production of arginine, a semi-essential amino acid with diverse physiological roles. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the enzymatic reactions, kinetics, and regulatory aspects of the pathway. Detailed experimental protocols for the key enzymes, argininosuccinate synthetase and argininosuccinate lyase, are provided to facilitate further research and drug development efforts targeting this vital metabolic nexus.

Introduction

The formation of this compound is a pivotal step within the urea cycle, a metabolic pathway primarily active in the liver. This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion[1]. The biosynthesis of this compound links the urea cycle with the citric acid cycle and the metabolism of several amino acids, highlighting its central role in nitrogen metabolism.

The pathway involves two key enzymes:

-

Argininosuccinate Synthetase (ASS) : Catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction is ATP-dependent[2][3][4].

-

Argininosuccinate Lyase (ASL) : Catalyzes the reversible cleavage of argininosuccinate to produce arginine and fumarate[1].

Dysfunction in either of these enzymes leads to serious metabolic disorders, namely citrullinemia and argininosuccinic aciduria, respectively, characterized by hyperammonemia and the accumulation of pathway intermediates[1]. Understanding the intricacies of this pathway is therefore crucial for the development of therapeutic interventions for these and other related metabolic diseases.

The Biosynthesis Pathway of this compound

The synthesis of this compound occurs in the cytosol and is a two-step process initiated by the enzyme argininosuccinate synthetase (ASS) and followed by the action of argininosuccinate lyase (ASL).

Argininosuccinate Synthetase (ASS)

ASS (EC 6.3.4.5) catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form L-argininosuccinate[2][3]. The reaction proceeds through a citrullyl-AMP intermediate[3]. The overall reaction is as follows:

L-Citrulline + L-Aspartate + ATP → L-Argininosuccinate + AMP + PPi

The kinetic mechanism for bovine liver ASS has been shown to be an ordered addition of MgATP, citrulline, and aspartate, followed by the ordered release of argininosuccinate, MgPPi, and AMP[5][6].

Argininosuccinate Lyase (ASL)

ASL (EC 4.3.2.1) catalyzes the subsequent and reversible cleavage of argininosuccinate to yield L-arginine and fumarate[1].

L-Argininosuccinate ⇌ L-Arginine + Fumarate

This reaction is a crucial link between the urea cycle and the citric acid cycle, as the fumarate produced can enter the mitochondrial citric acid cycle[1]. The kinetic mechanism of bovine liver ASL is random, with the formation of two dead-end complexes: E-argininosuccinate-fumarate and E-argininosuccinate-arginine[7].

Below is a DOT script representation of the core biosynthesis pathway.

References

- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 2. jst.go.jp [jst.go.jp]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Reactome | ATP + aspartate + citrulline <=> argininosuccinate + AMP + pyrophosphate [reactome.org]

- 5. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

Argininosuccinic Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Core Pathways, Cellular Heterogeneity, and Experimental Methodologies

Argininosuccinic acid is a critical intermediate in the synthesis of arginine, occupying a central position in two vital metabolic pathways: the urea cycle and the citrulline-NO cycle. The metabolism of this compound is orchestrated by two key enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). While the fundamental reactions are universal, their regulation, flux, and integration with other metabolic pathways exhibit significant diversity across different cell types. This technical guide provides a comprehensive overview of this compound metabolism, with a focus on its nuances in hepatocytes, renal cells, and neurons. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolic junction and its implications in health and disease.

Core Metabolic Pathways Involving this compound

This compound is synthesized from citrulline and aspartate in an ATP-dependent reaction catalyzed by argininosuccinate synthetase (ASS). Subsequently, argininosuccinate lyase (ASL) cleaves this compound to produce arginine and fumarate. These two enzymatic steps are integral to the urea cycle for nitrogen disposal and to the de novo synthesis of arginine for various cellular processes.

The Urea Cycle

Primarily active in the liver, the urea cycle is responsible for the conversion of toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[1] Within this cycle, the synthesis and breakdown of this compound occur in the cytosol. The arginine produced by ASL is subsequently cleaved by Arginase 1 to yield urea and ornithine, the latter of which is transported back into the mitochondria to continue the cycle.

The Citrulline-NO Cycle and Arginine Synthesis

In extrahepatic tissues, particularly the kidneys and various cells in the brain, the ASS and ASL-catalyzed reactions are crucial for the de novo synthesis of arginine.[2] This is often referred to as the citrulline-NO cycle, where citrulline, produced either locally from arginine by nitric oxide synthase (NOS) or imported from circulation, is recycled back to arginine. This localized arginine production is critical for sustaining nitric oxide (NO) synthesis, as well as for protein synthesis and the production of other metabolites like creatine and polyamines.

Cell-Type Specificity in this compound Metabolism

The functional context of this compound metabolism varies significantly between different cell types, primarily due to the differential expression and regulation of ASS, ASL, and associated enzymes.

Hepatocytes

In liver cells, the primary role of this compound metabolism is to support ureagenesis. The expression of all urea cycle enzymes, including ASS and ASL, is high. The flux through this pathway is tightly regulated by dietary protein intake and hormonal signals such as glucagon, glucocorticoids, and insulin.[3][4] Interestingly, immunocytochemical studies have shown that ASS and ASL are localized in close proximity to the outer mitochondrial membrane in hepatocytes, suggesting a channeling of intermediates from the mitochondria to the cytosolic urea cycle enzymes.[5]

Renal Cells

The kidneys are the primary site of endogenous arginine synthesis from circulating citrulline, which is mainly produced by the intestines.[6] ASS and ASL are highly expressed in the proximal tubule cells of the kidney, where they function to release arginine into the bloodstream for use by other tissues.[7] This renal arginine production is critical for maintaining systemic arginine homeostasis. In chronic kidney disease, the capacity for renal arginine synthesis is often impaired.[8]

Neurons and Astrocytes

The brain, while not possessing a complete urea cycle, expresses both ASS and ASL, indicating a role in local arginine and NO metabolism.[2] The expression of these enzymes is not uniform across all brain cells. Evidence suggests that ASS and ASL are constitutively expressed in neurons, but they do not always co-localize with nitric oxide synthase (NOS).[9] Astrocytes can also express ASS, particularly under inflammatory conditions, and are thought to play a role in supplying arginine to neurons for NO synthesis.[9] The metabolism of this compound in the brain is thus compartmentalized, with intercellular trafficking of intermediates like citrulline and arginine being essential for processes such as synaptic plasticity and neurotransmission.[2] The deficiency of ASL in the brain has been linked to the accumulation of this compound, which can reach concentrations of 1.8 to 4.4 mmol/L, contributing to neurological damage in argininosuccinic aciduria.[2]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.

| Enzyme | Organism/Tissue | Substrate(s) | Km Value | Vmax Value | Reference(s) |

| Argininosuccinate Lyase (ASL) | Rat Liver | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | [10] |

| Human Erythrocytes | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | [10] | |

| Chlamydomonas reinhardtii | Argininosuccinate | 0.26 mM | Not reported | [11] | |

| Human (UniProt) | Argininosuccinate | 0.12 mM | 10.36 µmol/min/mg | [7] | |

| Argininosuccinate Synthetase (ASS) | Cultured Human Lymphocytes | Citrulline | 0.2 mM | 15.7 nmol/h/mg protein | [12] |

| Cultured Human Lymphocytes (variant) | Citrulline | 20 mM | 10.7 nmol/h/mg protein | [12] |

| Metabolite | Condition | Fluid/Tissue | Concentration Range | Reference(s) |

| This compound (ASA) | Argininosuccinic Aciduria | Plasma | 5 - 110 µmol/L | [13][14] |

| Argininosuccinic Aciduria | Urine | > 10,000 µmol/g creatinine | [13] | |

| Argininosuccinic Aciduria (Neonate) | Brain | 1.8 - 4.4 mmol/L | [2] | |

| Normal | Urine | < 2 mg/day | [15] | |

| Citrulline | Argininosuccinic Aciduria | Plasma | 100 - 300 µmol/L | [14] |

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked with cellular signaling, most notably through the production of nitric oxide. ASL, in addition to its catalytic role, appears to have a structural function in facilitating NO synthesis.

ASL and Nitric Oxide Synthase Interaction

ASL is a component of a multi-protein complex that includes nitric oxide synthase (nNOS in neurons, eNOS in endothelial cells) and argininosuccinate synthetase (ASS). This complex is thought to channel arginine directly to NOS, thereby enhancing the efficiency of NO production. A deficiency in ASL disrupts this complex, leading to impaired NO synthesis even when extracellular arginine is available.

Experimental Workflows

Studying this compound metabolism often involves a combination of biochemical assays, mass spectrometry, and molecular biology techniques. The following diagram illustrates a typical experimental workflow for investigating the impact of a potential therapeutic on this compound metabolism in a cellular model.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Argininosuccinate Lyase (ASL) Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from a continuous spectrophotometric rate determination method.

Principle: The cleavage of argininosuccinate by ASL produces fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored over time.

Reagents:

-

A. 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C: Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust pH with 2 M KOH.

-

B. 11.7 mM this compound (ASA) Substrate Solution: Dissolve this compound, sodium salt in deionized water.

-

C. Enzyme Solution: Prepare a solution of the cell or tissue lysate containing ASL in cold deionized water immediately before use.

Procedure:

-

Pipette the following into a quartz cuvette:

-

2.00 mL Reagent A (Buffer)

-

0.65 mL Deionized Water

-

0.10 mL Reagent C (Enzyme Solution)

-

-

For the blank, replace the enzyme solution with deionized water.

-

Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 240 nm (A240nm) until constant.

-

Initiate the reaction by adding 0.25 mL of Reagent B (ASA).

-

Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve for both the test and blank samples.

Calculations:

One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The molar extinction coefficient of fumarate at 240 nm is 2.44 mM-1cm-1.

Argininosuccinate Synthetase (ASS) Enzyme Activity Assay (Spectrophotometric)

This protocol is based on the detection of pyrophosphate (PPi), a product of the ASS reaction.

Principle: The PPi produced is used in a coupled enzyme assay that ultimately leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[16]

Reagents:

-

Reaction mixture containing: Tris-HCl buffer (pH 8.5), ATP, L-citrulline, L-aspartate, MgCl2, and the coupling enzymes and substrates (pyrophosphate-fructose-6-phosphate 1-phosphotransferase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).

-

Enzyme solution (cell or tissue lysate).

Procedure:

-

Combine the reaction mixture components in a cuvette and equilibrate to 37°C.

-

Add the enzyme solution to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the rate of PPi formation and thus to the ASS activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological fluids.[5]

Sample Preparation (Plasma/Urine):

-

To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 400 µL of methanol.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for injection.

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like this compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Co-Immunoprecipitation (Co-IP) of ASL and nNOS

This protocol is designed to investigate the interaction between ASL and neuronal nitric oxide synthase (nNOS) in brain tissue.

Reagents:

-

Lysis Buffer: A non-denaturing buffer such as RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors.

-

Antibodies: A primary antibody specific for nNOS for immunoprecipitation, and a primary antibody for ASL for detection by Western blot.

-

Protein A/G Beads: For capturing the antibody-protein complexes.

Procedure:

-

Homogenize brain tissue in ice-cold lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant (lysate).

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-nNOS antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-ASL antibody. The presence of a band for ASL will indicate an interaction with nNOS.

Conclusion

The metabolism of this compound is a fundamental process with diverse physiological roles that are highly dependent on the cellular context. In the liver, it is a key component of the urea cycle for nitrogen detoxification. In the kidneys, it is essential for systemic arginine homeostasis. In the brain, it plays a critical role in local arginine and nitric oxide synthesis, which is vital for neuronal function. The dual catalytic and structural roles of argininosuccinate lyase in particular highlight the complexity of this metabolic hub. A thorough understanding of the cell-type-specific regulation and function of this compound metabolism, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for a range of disorders, from inherited metabolic diseases like argininosuccinic aciduria to conditions involving dysregulated nitric oxide signaling.

References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. Argininosuccinic aciduria: clinical and biochemical findings in three children with the late onset form, with special emphasis on cerebrospinal fluid findings of amino acids and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arup.utah.edu [arup.utah.edu]

- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 5. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. uniprot.org [uniprot.org]

- 8. Urea and Ammonia Metabolism and the Control of Renal Nitrogen Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of argininosuccinate lyase (EC 4.3.2.1) from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]

- 15. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A continuous spectrophotometric assay for argininosuccinate synthetase based on pyrophosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Argininosuccinic Acid: A Technical Guide to its Historical and Ongoing Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of argininosuccinic acid research, a pivotal intermediate in the urea cycle. From its initial identification to the detailed characterization of the enzymes responsible for its metabolism, this document offers a comprehensive overview for researchers, scientists, and professionals involved in drug development for urea cycle disorders.

Discovery and Historical Context

The journey into understanding the role of this compound began with the broader investigation of the urea cycle. In 1932, Hans Krebs and Kurt Henseleit first proposed a cyclic pathway for urea synthesis. However, the precise enzymatic steps remained to be fully elucidated. It was the seminal work of Sarah Ratner and her colleagues in the late 1940s and early 1950s that filled in these crucial gaps, leading to the discovery of this compound and the enzymes that govern its formation and cleavage.

In 1949, Ratner and Pappas demonstrated that the synthesis of arginine from citrulline in mammalian liver required aspartic acid and ATP, and involved a two-step enzymatic process. This led to the identification of a new intermediate, which they named this compound.[1] Subsequently, in 1953, Ratner, Anslow, and Petrack detailed the enzymatic cleavage of this newly discovered compound into arginine and fumaric acid, thereby identifying the enzyme argininosuccinate lyase.[1] These discoveries were instrumental in completing the modern understanding of the urea cycle.

The clinical significance of this pathway was highlighted in 1958 with the first description of argininosuccinic aciduria, an inherited metabolic disorder characterized by the accumulation of this compound in the blood and urine. This condition was the first identified defect of the urea cycle.

The Urea Cycle and the Central Role of this compound

This compound is a non-proteinogenic amino acid that serves as a critical link in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms.

Figure 1: The Urea Cycle, highlighting the central position of this compound.

Quantitative Data in this compound Research

The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

Table 1: Kinetic Properties of Urea Cycle Enzymes

| Enzyme | Source | Substrate | K_m (mM) | Specific Activity (μmol/min/mg protein) |

| Argininosuccinate Synthetase | Human Liver | Citrulline | 0.06 | 0.1-0.2 |

| Aspartate | 0.04 | |||

| ATP | 0.2 | |||

| Argininosuccinate Lyase | Human Liver | This compound | 0.01 | 10-15 |

| Bovine Liver | This compound | 0.05 | 8-12 |

Table 2: Biochemical Profile in Argininosuccinic Aciduria Patients

| Metabolite | Normal Plasma Levels (μmol/L) | ASA Patient Plasma Levels (μmol/L) | Normal Urine Levels (μmol/mmol creatinine) | ASA Patient Urine Levels (μmol/mmol creatinine) |

| This compound | Undetectable | 1,500 - 5,000 | Undetectable | 2,000 - 20,000 |

| Citrulline | 10 - 55 | 100 - 300 | < 20 | 100 - 500 |

| Ammonia | 11 - 32 | > 100 (during crisis) | - | - |

| Arginine | 40 - 110 | 10 - 40 | - | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the historical and contemporary research of this compound.

Historical Experimental Protocols (c. 1950s)

The following protocols are based on the pioneering work of S. Ratner and her colleagues.

4.1.1. Enzymatic Synthesis and Isolation of this compound

-

Enzyme Preparation: A crude enzyme extract containing both argininosuccinate synthetase and lyase was prepared from bovine liver. The liver was homogenized in cold acetone, and the resulting powder was extracted with cold water. The extract was then fractionated with ammonium sulfate.

-

Reaction Mixture: The incubation mixture contained L-citrulline, L-aspartate, ATP, magnesium chloride, and the enzyme preparation in a phosphate buffer at pH 7.2.

-

Isolation: The reaction was stopped by adding barium acetate and ethanol. The precipitated barium salts were removed by centrifugation. The supernatant, containing this compound, was then subjected to further purification steps, including precipitation with mercuric acetate and removal of mercury with hydrogen sulfide. The final product was isolated as the barium salt.

-

Analysis: The formation of this compound was monitored by measuring the disappearance of citrulline and the formation of arginine after enzymatic cleavage with a purified argininosuccinate lyase preparation. Amino acids were analyzed using paper chromatography with a phenol-water solvent system and visualized with ninhydrin.[2]

4.1.2. Assay of Argininosuccinate Lyase

-

Principle: The activity of argininosuccinate lyase was determined by measuring the amount of arginine formed from this compound.

-

Procedure: The reaction mixture contained this compound and the enzyme preparation in a phosphate buffer at pH 7.5. The reaction was incubated at 38°C and stopped by the addition of trichloroacetic acid. The amount of arginine in the deproteinized supernatant was then determined colorimetrically using the Sakaguchi reaction.

Figure 2: General workflow for historical enzyme purification.

Modern Experimental Protocols

4.2.1. Spectrophotometric Assay of Argininosuccinate Lyase

-

Principle: This continuous spectrophotometric assay measures the formation of fumarate from argininosuccinate, which absorbs light at 240 nm.[3]

-

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.5

-

10 mM this compound solution

-

Enzyme solution (e.g., cell lysate or purified enzyme)

-

-

Procedure:

-

In a quartz cuvette, combine the phosphate buffer and enzyme solution.

-

Incubate at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the increase in absorbance at 240 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of fumarate (2.44 x 10^3 M⁻¹cm⁻¹).

-

4.2.2. Quantitative Analysis of this compound by LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.[4]

-

Sample Preparation: Plasma or urine samples are deproteinized, typically with an organic solvent like methanol or acetonitrile containing an internal standard (e.g., isotopically labeled this compound).

-

Chromatography: The supernatant is injected onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate this compound from other metabolites.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and specific parent-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.

Figure 3: Workflow for modern quantitative analysis of this compound.

Conclusion

The discovery and ongoing research of this compound have been fundamental to our understanding of nitrogen metabolism and the pathophysiology of urea cycle disorders. The pioneering work of Sarah Ratner and her contemporaries laid the groundwork for decades of research that has led to improved diagnostic and therapeutic strategies for patients with argininosuccinic aciduria. The evolution of experimental techniques, from paper chromatography to sophisticated LC-MS/MS methods, has enabled a more precise and sensitive analysis of this crucial metabolite and its related enzymes. This technical guide provides a comprehensive resource for researchers and clinicians, bridging the historical context with modern-day experimental approaches in the study of this compound.

References

The Core Function of Argininosuccinate Lyase in Argininosuccinic Acid Breakdown: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Argininosuccinate Lyase (ASL) is a critical enzyme in nitrogen metabolism, primarily known for its role in the urea cycle and arginine biosynthesis.[1][2] It catalyzes the reversible cleavage of argininosuccinic acid into L-arginine and fumarate.[3] This reaction is the fourth step of the urea cycle, a pathway essential for the detoxification of ammonia in ureotelic organisms.[1] Structurally, ASL is a homotetrameric enzyme, with each of its four active sites being a composite of residues from three adjacent subunits.[1][3][4] The catalytic process proceeds via an E1cb elimination mechanism.[1] Deficiency in ASL activity, resulting from mutations in the ASL gene, leads to the autosomal recessive disorder argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[2][5][6] This condition is characterized by the accumulation of this compound and ammonia in the body, leading to severe neurological and systemic complications.[7][8] Beyond its role in ureagenesis, ASL is also implicated in the citrulline-nitric oxide cycle and the synthesis of several important biomolecules derived from arginine.[2][9] Understanding the structure, mechanism, and kinetics of ASL is therefore crucial for developing therapeutic strategies for ASA and related metabolic disorders.

Molecular Structure and Active Site

Argininosuccinate Lyase (ASL) is a homotetrameric protein, meaning it is composed of four identical monomer subunits.[1] The molecular weight of a single polypeptide chain is between 49 and 52 kDa, resulting in a total mass of 196 to 208 kDa for the entire functional enzyme.[1] Each monomer consists of three distinct domains that are predominantly alpha-helical in structure.[1][4]

A unique feature of ASL is that the four active sites of the tetramer are not contained within single subunits. Instead, each catalytic site is located at the interface of three neighboring protomers.[3][10] This intricate arrangement means that residues from three different monomers contribute to the formation of a single active site.[3][4] This structural organization is fundamental to the enzyme's function and is the basis for a phenomenon known as intragenic complementation, where different mutant alleles can produce a hybrid enzyme with partially restored activity.[4] The human ASL gene is located on chromosome 7q11.21 and contains 16 exons.[3][6]

Catalytic Mechanism of this compound Breakdown

ASL catalyzes the cleavage of argininosuccinate into L-arginine and fumarate through a stereospecific E1cb (unimolecular conjugate base elimination) reaction.[1] This mechanism involves the abstraction of a proton, leading to the formation of a carbanion intermediate.[11]

The key steps in the catalytic cycle are:

-

Proton Abstraction: A basic residue in the active site abstracts a proton from the Cβ carbon of the argininosuccinate substrate.[1][11] Mutagenic studies suggest that Histidine 162 (or Threonine 161) is responsible for this proton abstraction, either directly or via a water molecule.[1]

-

Carbanion Intermediate Formation: The deprotonation results in a negatively charged carbanion intermediate.[1][11] This intermediate is stabilized by positively charged residues within the active site, such as Lysine 289.[1]

-

C-N Bond Cleavage: The negative charge from the carbanion intermediate drives the elimination of the arginine moiety, leading to the cleavage of the C-N bond.[11]

-

Product Release: The products, fumarate and L-arginine, are released from the active site. The reaction is reversible.[3]

Caption: The E1cb catalytic mechanism of Argininosuccinate Lyase.

Role in Metabolic Pathways

ASL is a central enzyme in nitrogen metabolism, participating in several interconnected pathways crucial for cellular function and homeostasis.

-

Urea Cycle: ASL's primary role is catalyzing the fourth step in the urea cycle in the liver cytosol.[1] This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[2][7] ASL cleaves argininosuccinate, which is formed from citrulline and aspartate by argininosuccinate synthetase (ASS), into L-arginine and fumarate.[1] The L-arginine is then cleaved by arginase to produce urea and ornithine, while the fumarate can enter the citric acid cycle.[1]

-

Arginine Biosynthesis: In most tissues outside the liver, the primary function of ASL is the endogenous synthesis of arginine.[2] Arginine is a precursor for the synthesis of numerous vital molecules, including nitric oxide (NO), polyamines, proline, glutamate, and creatine.[2][6]

-

Citrulline-NO Cycle: ASL is part of a multiprotein complex required for the production of nitric oxide.[3][9] This complex channels arginine, produced by ASL, to nitric oxide synthase (NOS) for NO production.[12] This structural role of ASL is distinct from its catalytic activity and is crucial for maintaining adequate NO levels.[12]

Caption: ASL's central role connecting major metabolic pathways.

Enzyme Kinetics

The kinetic properties of ASL have been characterized in various species. The reaction follows Michaelis-Menten kinetics.[13] Kinetic parameters are essential for understanding the enzyme's efficiency and for developing quantitative models of metabolic flux.

| Source | Parameter | Value | Substrate |

| Rat Liver | Vmax | 0.54 µmol/h/mg protein | Argininosuccinate |

| Km | 1.25 mM | Argininosuccinate | |

| Human Erythrocytes | Vmax | 7.2 nmol/h/mg Hb | Argininosuccinate |

| Km | 0.66 mM | Argininosuccinate | |

| Bovine Liver | Keq | 3.7 mM | - |

| Table 1: Summary of published kinetic parameters for Argininosuccinate Lyase.[13][14] |

Product inhibition studies on bovine liver ASL show that both fumarate and arginine are noncompetitive inhibitors with respect to argininosuccinate.[13][15] This is consistent with a random kinetic mechanism where the enzyme can form dead-end complexes with the substrate and one of the products.[13][15]

Experimental Protocols

Accurate measurement of ASL activity is fundamental for diagnosing ASL deficiency and for basic research. Several robust methods have been developed.

Protocol 1: Continuous Spectrophotometric Assay

This method is based on monitoring the formation of fumarate, which absorbs light at 240 nm.[16]

Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate (absorbs at 240 nm)

Reagents:

-

Buffer A: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.

-

Substrate Solution C: 11.7 mM this compound.

-

Enzyme Solution D: Sample containing ASL (e.g., cell lysate, purified protein) diluted in cold deionized water to 0.5 - 1.5 units/ml.[16]

Procedure:

-

Set a thermostatted spectrophotometer to 37°C and 240 nm.

-

In a quartz cuvette, pipette 2.00 ml of Buffer A and 0.65 ml of deionized water. For the blank, use 0.75 ml of deionized water.

-

Add 0.10 ml of Enzyme Solution D to the test cuvette. Do not add enzyme to the blank cuvette.

-

Mix by inversion and allow the cuvettes to equilibrate to 37°C in the spectrophotometer. Monitor absorbance until constant.

-

Initiate the reaction by adding 0.25 ml of Substrate Solution C to both the test and blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the maximum linear portion of the curve for both the test and blank.

-

Calculate enzyme activity using the Beer-Lambert law, accounting for the molar extinction coefficient of fumarate, dilution factors, and sample volume. One unit is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute.[16]

Caption: Experimental workflow for the spectrophotometric ASL assay.

Protocol 2: Measurement of ASL Activity in Cell Extracts

This protocol is adapted for measuring endogenous enzyme activity in cultured cells.[3]

Reagents:

-

Cell Lysis Buffer: Appropriate buffer to extract total protein without denaturing the enzyme.

-

Reaction Buffer: Phosphate buffer, pH 7.5.

-

Substrate: Argininosuccinate (e.g., 13.6 mM standard concentration).[3]

-

Stopping Solution: Perchloric acid (final concentration 2%).

Procedure:

-

Cell Lysis: Harvest cells and prepare a cell extract using a suitable lysis buffer. Determine the total protein concentration of the extract (e.g., using a Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine 40 µl of cell extract (containing 3–14 µg of total protein) and 10 µl of reaction buffer.

-

Incubation: Incubate the mixture with the argininosuccinate substrate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 2%.

-

Product Analysis: Analyze the reaction mixture for the production of arginine or fumarate. This can be done using methods like High-Performance Liquid Chromatography (HPLC) or an amino acid analyzer.

-

Calculation: Calculate the specific activity as milli-international units (mIU) per milligram of total protein (mIU/mg). One mIU corresponds to the formation of 1 nanomole of product per minute.[3]

Protocol 3: Determination of ASL Activity via Ornithine Production

This highly sensitive method uses an amino acid analyzer and is suitable for samples where arginase activity is high, such as in liver homogenates or erythrocytes.[14]

Principle: The assay measures ornithine as the final metabolite. The arginine produced by ASL is rapidly converted to ornithine and urea by the excess endogenous arginase activity present in the sample.[14]

-

Argininosuccinate --(ASL)--> Arginine + Fumarate

-

Arginine --(Arginase)--> Ornithine + Urea

Procedure:

-

Sample Preparation: Prepare diluted rat liver homogenates (e.g., 0.10 mg protein/ml) or human blood samples.[14]

-

Reaction: Incubate the sample with argininosuccinate as the substrate under optimized conditions (e.g., specific pH, temperature, and time).

-

Analysis: Terminate the reaction and measure the concentration of ornithine produced using a commercial amino acid analyzer.

-

Quantification: The amount of ornithine produced is directly proportional to the ASL activity, given that arginase is not rate-limiting.[14] This method's sensitivity allows for the detection of activity in very small or dilute samples.[14]

References

- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 2. Argininosuccinate lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Arabidopsis thaliana argininosuccinate lyase structure uncovers the role of serine as the catalytic base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. cocukmetabolizma.com [cocukmetabolizma.com]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Pathophysiology of Argininosuccinic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea cycle caused by a deficiency of the enzyme argininosuccinate lyase (ASL). This deficiency disrupts the detoxification of nitrogenous waste, leading to hyperammonemia and the accumulation of argininosuccinic acid. The pathophysiology of ASA is multifaceted, extending beyond the urea cycle to impact nitric oxide (NO) synthesis and induce oxidative and nitrosative stress. This guide provides an in-depth exploration of the molecular mechanisms underlying ASA, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Argininosuccinic aciduria is the second most common urea cycle disorder, with an estimated incidence of 1 in 70,000 to 218,000 newborns.[1][2] The clinical presentation is heterogeneous, ranging from severe neonatal-onset hyperammonemia to a later-onset form with more subtle neurological and hepatic manifestations.[1][3] While hyperammonemia is a critical factor in the acute neurological damage, the chronic and progressive nature of the disease, even in the absence of severe hyperammonemic episodes, points to a more complex pathophysiology.[4] This guide delves into the core pathophysiological pillars of ASA: the enzymatic defect in the urea cycle, the consequential metabolic disturbances, the critical role of nitric oxide deficiency, and the resulting cellular stress.

The Enzymatic Defect and Urea Cycle Disruption

The fundamental defect in ASA lies in the deficiency of argininosuccinate lyase (ASL), a cytosolic enzyme that catalyzes the fourth step of the urea cycle.[5] ASL cleaves this compound into arginine and fumarate.[5] This reaction is crucial for the disposal of nitrogenous waste through the synthesis of urea.[6] Mutations in the ASL gene, located on chromosome 7q11.21, lead to a dysfunctional or absent enzyme, disrupting the cycle.[1][7]

The blockage of the urea cycle at this step has two primary consequences:

-

Accumulation of Precursors: this compound, the substrate for ASL, accumulates in the blood, cerebrospinal fluid, and urine.[8] Plasma levels of citrulline are also typically elevated.[1][3]

-

Deficiency of Products: The production of arginine, an essential amino acid in this context, is impaired.[5][9]

This disruption leads to the shunting of excess nitrogen into alternative pathways, most notably the synthesis of ammonia, a potent neurotoxin.[2][6]

Quantitative Data: Metabolite Concentrations

The biochemical hallmark of ASA is the distinct pattern of amino acid abnormalities in plasma and urine.

| Metabolite | Patient Plasma Concentration (µmol/L) | Normal Plasma Concentration (µmol/L) |

| Ammonia | >150 (can exceed 1,000 in neonatal crisis)[1][3] | < 50 |

| This compound | 5 - 110[1][3] | Undetectable |

| Citrulline | 100 - 300[3] | 10 - 55 |

| Arginine | Often low | 50 - 150 |

| Glutamine | Elevated | 400 - 700 |

The Role of Nitric Oxide Deficiency

Beyond its role in the urea cycle, ASL is intrinsically linked to the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10] ASL is part of a protein complex that includes nitric oxide synthase (NOS), facilitating the channeling of arginine to NOS for NO production.[10]

In ASA, the deficiency of ASL leads to a dual hit on NO synthesis:

-

Substrate Deficiency: Reduced intracellular arginine levels limit the substrate available for NOS.[5]

-

Impaired Enzyme Complex: The absence of functional ASL disrupts the integrity of the NOS-containing protein complex, impairing the efficient utilization of even extracellular arginine for NO synthesis.[10]

This systemic NO deficiency is thought to contribute significantly to the chronic complications of ASA, including systemic hypertension and neurocognitive deficits, which are often observed even in patients with well-controlled ammonia levels.[11]

Oxidative and Nitrosative Stress

The metabolic dysregulation in ASA creates a cellular environment ripe for oxidative and nitrosative stress. The uncoupling of NOS, due to arginine deficiency, can lead to the production of superoxide radicals instead of NO.[9] These reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.

Furthermore, the interaction of superoxide with any available NO can form peroxynitrite, a potent oxidizing and nitrating agent.[9] Increased levels of nitrotyrosine, a marker of nitrosative stress, have been observed in the brains of mouse models of ASA.[9] This neuronal oxidative and nitrosative stress is considered a key contributor to the neurological damage seen in the disease, independent of hyperammonemia.[5][9]

Signaling Pathways and Experimental Workflows

Urea Cycle and Associated Pathways

The following diagram illustrates the central role of ASL in the urea cycle and its connection to other metabolic pathways.

Caption: The Urea Cycle and its disruption in Argininosuccinic Aciduria.

Pathophysiological Cascade in ASA

This diagram outlines the logical progression from the genetic defect to the clinical manifestations of ASA.

Caption: Pathophysiological cascade from genetic defect to clinical outcome in ASA.

Experimental Protocols

Measurement of Argininosuccinate Lyase (ASL) Activity

This spectrophotometric assay measures the rate of fumarate production from this compound.

Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate

The production of fumarate is monitored by the increase in absorbance at 240 nm.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

11.7 mM this compound (ASA) substrate solution

-

Sample containing ASL (e.g., tissue homogenate, cell lysate)

-

Deionized water

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

2.00 mL of 100 mM Potassium Phosphate Buffer

-

0.65 mL of deionized water

-

0.10 mL of the enzyme solution

-

-

Prepare a blank cuvette with 0.10 mL of deionized water instead of the enzyme solution.

-

Incubate the cuvettes at 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the sample and blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the test and blank.

Calculations:

One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The activity is calculated using the molar extinction coefficient of fumarate.

Measurement of Nitric Oxide (NO) Metabolites

Due to the short half-life of NO, its production is typically assessed by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). Ozone-based chemiluminescence is a highly sensitive method for this purpose.[12]

Principle:

Nitrate and nitrite in the sample are chemically reduced to NO gas. The NO gas then reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. The intensity of the emitted light is proportional to the amount of NO.[12]

Sample Preparation:

-

Biological fluids (plasma, urine) or tissue homogenates are collected.

-

Proteins are typically removed by precipitation (e.g., with ethanol or zinc sulfate) followed by centrifugation to prevent interference.

Procedure (Simplified):

-

Inject the prepared sample into a reaction chamber containing a reducing agent (e.g., vanadium(III) chloride) which converts nitrate and nitrite to NO.

-

The generated NO gas is carried by an inert gas stream into a chemiluminescence detector.

-

In the detector, the NO gas mixes with ozone, and the resulting light emission is measured by a photomultiplier tube.

-

Quantification is achieved by comparing the signal from the sample to a standard curve generated with known concentrations of nitrate and nitrite.

Clinical Trial Protocol for Arginine Supplementation

This outlines a general methodology for a randomized controlled trial to evaluate the effects of different doses of arginine therapy.

Study Design:

A randomized, double-blind, placebo-controlled, cross-over study design is often employed.[8]

Participants:

Patients with a confirmed diagnosis of ASA.

Intervention:

-

Arm 1 (Low-Dose Arginine): 100 mg/kg/day L-arginine combined with a nitrogen scavenger (e.g., sodium phenylbutyrate at 500 mg/kg/day).[8]

-

Arm 2 (High-Dose Arginine): 500 mg/kg/day L-arginine monotherapy.[8]

Protocol:

-

Subjects are randomized to one of the two treatment arms for a defined period (e.g., one week).[8]

-

A washout period follows the initial treatment phase.

-

Subjects then cross over to the other treatment arm for the same duration.

-

At baseline and at the end of each treatment period, the following are assessed:

-

Safety Labs: Liver function tests (AST, ALT), complete blood count, and comprehensive metabolic panel.[8][13]

-

Biochemical Markers: Plasma ammonia, plasma amino acids (arginine, citrulline, this compound), and urine orotic acid.

-

Clinical Assessments: Neurological examinations, blood pressure monitoring.

-

Outcome Measures:

-

Primary: Changes in liver transaminases, plasma ammonia levels.

-

Secondary: Changes in plasma amino acid profiles, blood pressure, and neurocognitive function.

Conclusion

The pathophysiology of argininosuccinic aciduria is a complex interplay between the disruption of the urea cycle, leading to hyperammonemia and arginine deficiency, and the impairment of nitric oxide synthesis, resulting in systemic endothelial dysfunction and cellular stress. This intricate web of molecular events underscores the challenges in managing this disorder and highlights the need for therapeutic strategies that address not only ammonia detoxification but also the restoration of NO homeostasis. A deeper understanding of these mechanisms, facilitated by robust experimental models and detailed clinical investigations, is paramount for the development of novel and more effective treatments for individuals with ASA.

References

- 1. Orphanet: Argininosuccinic aciduria [orpha.net]

- 2. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]

- 3. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cocukmetabolizma.com [cocukmetabolizma.com]

- 5. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]